

Application Notes and Protocols for (Rac)-Enadoline Discriminative Stimulus Studies in Monkeys

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Compound of Interest

Compound Name: (Rac)-Enadoline

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **(Rac)-Enadoline**, a potent and selective kappa-opioid receptor agonist, in discriminative stimulus studies in non-human primates, primarily monkeys. This document outlines the rationale, methodology, and key findings from pivotal studies, offering detailed protocols and data to guide future research in this area.

Introduction

Drug discrimination studies are a cornerstone of behavioral pharmacology, providing a highly specific method to investigate the neuropharmacological underpinnings of the interoceptive effects of drugs.^[1] In this paradigm, an animal is trained to recognize the subjective effects of a drug and to make a specific behavioral response to receive a reward. The discriminative stimulus effects of **(Rac)-Enadoline**, mediated by its action at kappa-opioid receptors, have been characterized in squirrel monkeys.^[2] These studies are crucial for understanding the in vivo activity of kappa-opioid agonists and for the development of novel therapeutics targeting this system.

Quantitative Data Summary

The following tables summarize the quantitative data from discriminative stimulus studies involving **(Rac)-Enadoline** and other kappa-opioid agonists in monkeys.

Table 1: **(Rac)-Enadoline** Training and Generalization in Squirrel Monkeys

Compound	Training Dose (mg/kg, i.m.)	Generalization	Notes
(Rac)-Enadoline	0.0017	Full	The training dose produced reliable discriminative stimulus effects. [2]
PD 117302	N/A	Full	Reproduced the discriminative stimulus effects of enadoline. [2]
U-50,488	N/A	Full	Reproduced the discriminative stimulus effects of enadoline. [2]
GR 89686A	N/A	Full	Reproduced the discriminative stimulus effects of enadoline. [2]
(-)-Spiradoline	N/A	Full	Reproduced the discriminative stimulus effects of enadoline. [2]
ICI 204448	N/A	Full	Reproduced the discriminative stimulus effects of enadoline. [2]
EMD 61753	N/A	Full	Reproduced the discriminative stimulus effects of enadoline. [2]
Bremazocine	N/A	Full	A mixed-action kappa/mu-agonist that

reproduced the
enadoline stimulus.[\[2\]](#)

Ethylketocyclazocine
(EKC)

N/A

Full

A mixed-action
kappa/mu-agonist that
reproduced the
enadoline stimulus.[\[2\]](#)

Table 2: Lack of Generalization to Non-Kappa Opioid Agonists

Compound	Class	Generalization	Notes
Morphine	μ -selective agonist	No	Did not reproduce the discriminative stimulus effects of enadoline. [2]
BW373U86	δ -selective agonist	No	Did not reproduce the discriminative stimulus effects of enadoline. [2]
Nalbuphine	Mixed-action opioid	No	Did not reproduce the discriminative stimulus effects of enadoline. [2]
Nalorphine	Mixed-action opioid	No	Did not reproduce the discriminative stimulus effects of enadoline. [2]
PD 129829	Less active enantiomer of enadoline	No	Did not reproduce the discriminative stimulus effects of enadoline. [2]
(+)-Spiradoline	Less active enantiomer of spiradoline	No	Did not reproduce the discriminative stimulus effects of enadoline. [2]

Table 3: Antagonism of **(Rac)-Enadoline** Discriminative Stimulus Effects

Antagonist	Class	Dose Range (mg/kg)	Effect	Notes
Quadazocine	Non-selective opioid antagonist	0.03 - 3.0	Surmountable antagonism	Blocked the discriminative stimulus effects of enadoline.[2]
nor-Binaltorphimine (nor-BNI)	κ -selective opioid antagonist	3 - 10	Surmountable antagonism	Produced a long-lasting blockade of the enadoline stimulus.[2]
Nalbuphine	Mixed-action opioid	0.3 - 30	Surmountable antagonism	Exhibited low efficacy at kappa-opioid receptors, acting as an antagonist. [2]
β -funaltrexamine (β -FNA)	μ -selective opioid antagonist	10.0	No effect	Did not significantly alter the dose-effect function for enadoline.[2]

Experimental Protocols

Protocol 1: Two-Lever Drug Discrimination Procedure in Squirrel Monkeys

This protocol is based on the methodology described in studies characterizing the discriminative stimulus effects of **(Rac)-Enadoline**.[\[2\]](#)

1. Subjects:

- Adult squirrel monkeys (*Saimiri sciureus*) are suitable subjects.[\[3\]](#) They should be individually housed in a climate-controlled environment with a regular light/dark cycle.[\[3\]](#)

Water should be available continuously, and their body weight should be maintained by controlling their daily food ration.

2. Apparatus:

- Standard primate operant conditioning chambers equipped with two response levers, stimulus lights above each lever, and a food pellet dispenser. The chamber should be housed within a sound- and light-attenuating enclosure.[3]

3. Training Procedure:

- Initial Training: Monkeys are trained to press a lever for a food reward (e.g., 1-g banana-flavored pellets) under a fixed-ratio (FR) schedule of reinforcement.
- Discrimination Training:
 - Monkeys are trained to discriminate between an intramuscular (i.m.) injection of **(Rac)-Enadoline** (0.0017 mg/kg) and an i.m. injection of saline.[2]
 - On days when enadoline is administered, responses on the "drug-appropriate" lever are reinforced with food pellets. Responses on the "saline-appropriate" lever have no programmed consequences.
 - On days when saline is administered, responses on the "saline-appropriate" lever are reinforced, while responses on the "drug-appropriate" lever are not.
 - The drug and saline sessions are typically alternated daily.
 - Training continues until a criterion of high accuracy is met (e.g., >80% of responses on the correct lever before the first reinforcer is delivered for several consecutive sessions).

4. Testing Procedure:

- Once the discrimination is stable, substitution and antagonism tests can be conducted.
- Substitution Tests:
 - Various doses of a test drug are administered i.m. before the session.

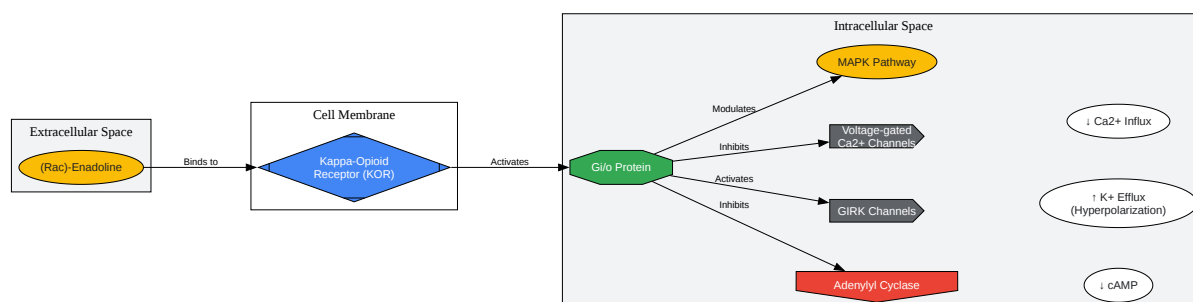
- The percentage of responses on the drug-appropriate lever is measured.
- Full substitution is generally defined as >90% of responses on the drug-appropriate lever.
- Antagonism Tests:
 - A potential antagonist is administered prior to the administration of the training dose of **(Rac)-Enadoline**.
 - A rightward shift in the enadoline dose-response curve indicates antagonism.

5. Data Analysis:

- The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.
- Dose-response curves are generated to determine the potency (ED50) of drugs that substitute for enadoline.
- For antagonism studies, apparent pA2 analysis can be used to quantify the potency of the antagonist.^{[4][5]}

Visualizations

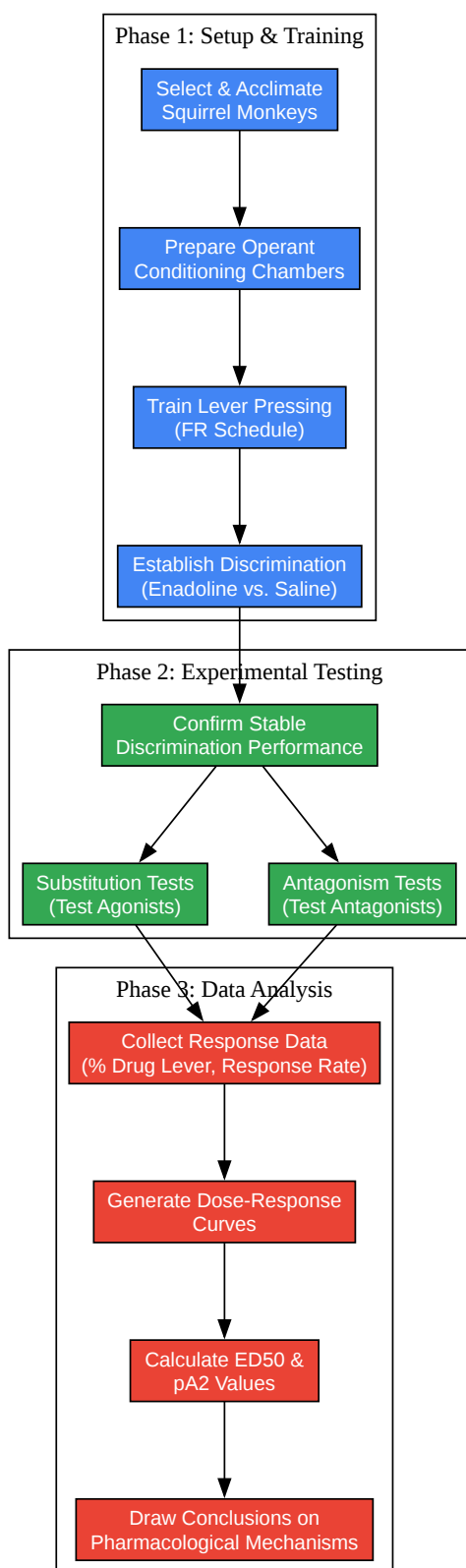
Signaling Pathway



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Caption: **(Rac)-Enadoline** binding to the KOR activates Gi/o proteins, leading to downstream effects.

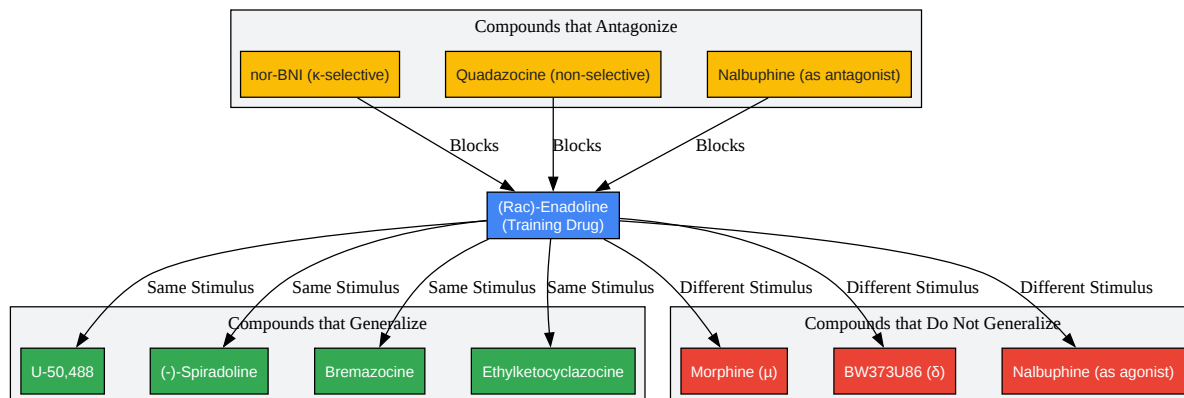
Experimental Workflow



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Caption: Workflow for a **(Rac)-Enadoline** discriminative stimulus study in monkeys.

Logical Relationship of Compounds



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Caption: Pharmacological relationships of compounds tested in enadoline discrimination studies.

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